alpha-Naphthoflavanone
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Overview
Description
2-phenyl-2,3-dihydrobenzo[h]chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one consists of a chromen-4-one core with a phenyl group attached at the second position and a dihydrobenzo[h] ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one can be achieved through various synthetic routes. One common method involves the use of ortho-alkynylarylketones as precursors. The synthesis employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired compound . This one-pot reaction is efficient and yields the product in good quantities.
Industrial Production Methods
In an industrial setting, the production of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3-dihydrobenzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenyl group and other positions on the chromen-4-one core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the chromen-4-one core.
Scientific Research Applications
2-phenyl-2,3-dihydrobenzo[h]chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one involves its interaction with various molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound and its derivatives have been shown to inhibit acetylcholinesterase and advanced glycation end products formation . These interactions help reduce oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-chromen-4-one: This compound has a similar chromen-4-one core but lacks the dihydrobenzo[h] ring system.
2-phenethyl-4H-chromen-4-one: This compound has a phenylethyl group instead of a phenyl group at the second position.
Flindersiachromone: Another chromen-4-one derivative with different substituents on the core structure.
Uniqueness
2-phenyl-2,3-dihydrobenzo[h]chromen-4-one is unique due to its specific structural features, including the dihydrobenzo[h] ring system and the phenyl group at the second position. These structural elements contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-2,3-dihydrobenzo[h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVIKVQRCYXXSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.